7,7-Dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione
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Overview
Description
7,7-Dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione is a complex organic compound belonging to the class of quinoline derivatives.
Preparation Methods
The synthesis of quinoline derivatives, including 7,7-Dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione, typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent and a catalyst . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the quinoline ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as quinazolinones and acridines. Compared to these compounds, 7,7-Dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione exhibits unique structural features that contribute to its distinct biological activities. For example, the presence of the 2-chlorophenyl group enhances its antimicrobial properties .
Properties
Molecular Formula |
C24H20ClNO2 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
10-(2-chlorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C24H20ClNO2/c1-24(2)11-17-20(18(27)12-24)19(15-9-5-6-10-16(15)25)21-22(26-17)13-7-3-4-8-14(13)23(21)28/h3-10,19,26H,11-12H2,1-2H3 |
InChI Key |
MPZHQXFMUXFKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
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